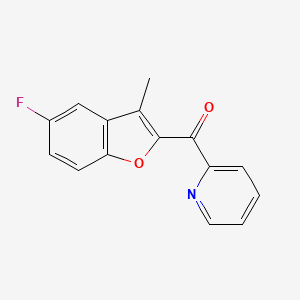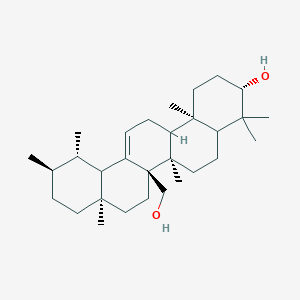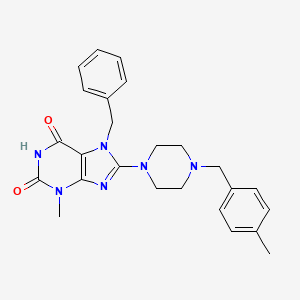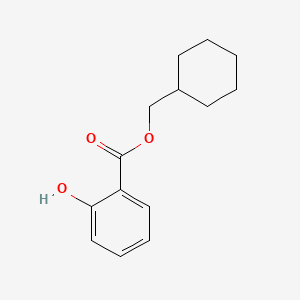
(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a pyrazolyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid . The general procedure includes:
Reactants: Aryl halide (4-Cyclopropyl-2-bromophenyl) and pyrazole boronic acid.
Catalyst: Palladium(0) complex, such as Pd(PPh₃)₄.
Base: Potassium carbonate (K₂CO₃).
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) in organic solvents.
Major Products Formed
Oxidation: Corresponding phenol.
Reduction: Corresponding borane.
Substitution: Various substituted phenyl derivatives depending on the reactants used.
Applications De Recherche Scientifique
(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid: Similar structure but lacks the cyclopropyl group.
(4-(1H-Pyrazol-1-ylsulfonyl)phenyl)boronic acid: Contains a sulfonyl group instead of a cyclopropyl group.
(4-(1H-Pyrazol-4-yl)phenyl)boronic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H13BN2O2 |
|---|---|
Poids moléculaire |
228.06 g/mol |
Nom IUPAC |
(4-cyclopropyl-2-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)11-5-4-10(9-2-3-9)8-12(11)15-7-1-6-14-15/h1,4-9,16-17H,2-3H2 |
Clé InChI |
JAGWOWZBBXHXLO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)C2CC2)N3C=CC=N3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


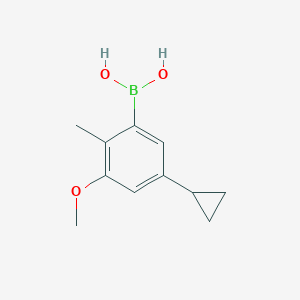
![6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14081268.png)
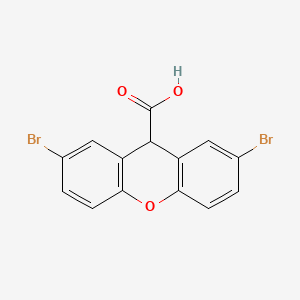
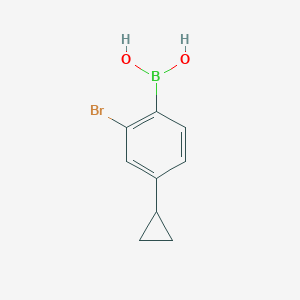
![[3-(7-Bromo-6-chloro-2,8-difluoroquinazolin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl] tert-butyl formate](/img/structure/B14081274.png)
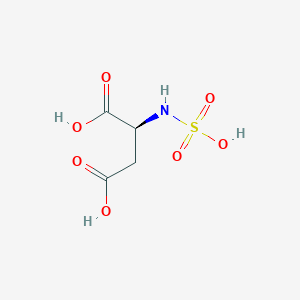

![1-[2-(2-Butoxyethoxy)ethoxy]nonane](/img/structure/B14081298.png)
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
